![molecular formula C4H8N4 B3194151 2-ethyl-2H-1,2,3-triazol-4-amine CAS No. 802915-22-6](/img/structure/B3194151.png)
2-ethyl-2H-1,2,3-triazol-4-amine
Overview
Description
2-ethyl-2H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C4H8N4. It is a hydrochloride salt with a molecular weight of 148.59 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,3-triazoles typically involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is known for its high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of 2-ethyl-2H-1,2,3-triazol-4-amine is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C4H8N4.ClH/c1-2-8-6-3-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H .Chemical Reactions Analysis
Triazoles are known to be involved in various chemical reactions. For instance, they can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd(0)-Cu(I) bimetallic catalysis . They can also undergo reactions with alkyl halides in the presence of K2CO3 in DMF to produce 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .Physical And Chemical Properties Analysis
2-ethyl-2H-1,2,3-triazol-4-amine is a hydrochloride salt that is typically stored at room temperature . It is available in powder form . The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are privileged structure motif and received a great deal of attention in academics and industry . They have a wide range of applications in organic synthesis .
Polymer Chemistry
1,2,3-triazoles have found broad applications in polymer chemistry . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
1,2,3-triazoles have found broad applications in supramolecular chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles have found broad applications in bioconjugation . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
1,2,3-triazoles have found broad applications in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .
Fluorescent Imaging
1,2,3-triazoles have found broad applications in fluorescent imaging . They are one of the most important nitrogen-containing five-membered heterocycles .
Materials Science
1,2,3-triazoles have found broad applications in materials science . They are indispensable for life as they are part of essential building blocks .
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
The mechanism of interaction between similar 1,2,3-triazol-5-yl)phenyl]amine compounds and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
The inhibition of ache and buche by 1,2,3-triazole derivatives can affect cholinergic neurotransmission, potentially impacting various physiological processes .
Pharmacokinetics
1,2,3-triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Result of Action
The inhibition of ache and buche by 1,2,3-triazole derivatives can lead to an increase in acetylcholine levels, potentially affecting neuronal signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-ethyl-2H-1,2,3-triazol-4-amine. For instance, the reaction of similar triazole compounds with cyclohexanone requires heating to overcome the activation barrier . Furthermore, the stability of 1,2,3-triazole derivatives to various conditions suggests they may be robust to environmental changes .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
Given the notable therapeutic importance of 1,4-disubstituted-1,2,3-triazoles linked with amine and ester groups, there is significant interest in the development of novel antimicrobial drugs for combating drug-resistant infections effectively . Furthermore, due to the stability of 1,2,3-triazoles against metabolic degradation and their ability to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, they hold immense potential to significantly advance medicinal chemistry .
properties
IUPAC Name |
2-ethyltriazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-8-6-3-4(5)7-8/h3H,2H2,1H3,(H2,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHNHXVFSOEFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-2H-1,2,3-triazol-4-amine | |
CAS RN |
802915-22-6 | |
Record name | 2-ethyl-2H-1,2,3-triazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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